3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure . For example, a compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The structure of similar compounds is often assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be determined by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .Scientific Research Applications
Heterocyclic Synthesis
- Thioxopyrimidine in Heterocyclic Synthesis : Synthesis of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and pyrazolo[1,5-a]pyrimidines derivatives. These compounds were obtained by intramolecular cyclization involving various amines and enaminone compounds (Ho & Suen, 2013).
Antimicrobial and Anticancer Agents
- Novel Pyrazole Derivatives with Antimicrobial and Anticancer Activity : Synthesized compounds were evaluated for in vitro antimicrobial and anticancer activity, showing higher efficacy than standard drugs in some cases (Hafez, El-Gazzar & Al-Hussain, 2016).
PET Imaging in Neuroinflammation
- Imaging of IRAK4 Enzyme in Neuroinflammation : Synthesis of compounds for potential PET imaging agents to study neuroinflammation, utilizing pyrazolo[1,5-a]pyrimidine derivatives (Wang et al., 2018).
Antibacterial Activity and Plasma Protein Interactions
- Novel Pyrazolo[1,5-a]pyrimidine Compounds with Antibacterial Activity : Synthesis of water-soluble pyrazolo[1,5-a]pyrimidine derivatives and their interactions with bovine serum albumin, revealing potential antibacterial applications (He et al., 2020).
Versatility in Heterocyclic Synthesis
- Pyrazoles as Building Blocks in Heterocyclic Synthesis : Demonstration of pyrazolo[1,5-a]pyrimidine's versatility in synthesizing various heterocyclic compounds (Harb, Abbas & Mostafa, 2005).
Fused Heterocycles Synthesis
- Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole : Exploration of the chemical reactions involving pyrazolo[1,5-a]pyrimidine to produce biologically interesting compounds (Zaki, 1998).
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in pharmaceuticals and can interact with a variety of targets such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Compounds with a piperazine moiety are known to modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might interact with its targets and induce changes that could potentially lead to therapeutic effects.
Biochemical Pathways
Piperazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the incorporation of a piperazine moiety into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties that could impact its bioavailability.
Result of Action
It was observed that certain compounds with a similar structure increased the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA double-strand breaks and is associated with the response to DNA damage.
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For example, piperazine derivatives have been found to have a wide range of biological activities and are being explored for potential treatments for various diseases .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5/c1-15(2)14-25-8-10-26(11-9-25)20-12-16(3)24-21-19(13-23-27(20)21)17-4-6-18(22)7-5-17/h4-7,12-13H,1,8-11,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDMNMXTYMDNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.